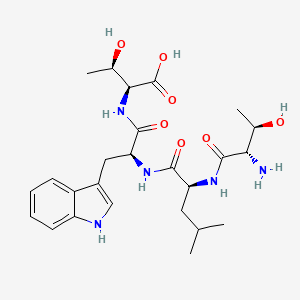
3,3'-Biisoquinoline, 5,5',6,6',7,7',8,8'-octahydro-1,1'-bis(methylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Biisoquinoline, 5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bis(methylsulfonyl)- is a complex organic compound that belongs to the class of biisoquinolines This compound is characterized by its unique structure, which includes two isoquinoline units connected by a central bond and substituted with methylsulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Biisoquinoline, 5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bis(methylsulfonyl)- typically involves the reaction of appropriate isoquinoline derivatives under specific conditions. One common method involves the Ullmann reaction, where bis(1-haloisoquinolines) are reacted to form the biisoquinoline structure . The reaction conditions often include the use of copper catalysts and high temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Biisoquinoline, 5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bis(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
3,3’-Biisoquinoline, 5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bis(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3,3’-Biisoquinoline, 5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bis(methylsulfonyl)- involves its interaction with molecular targets through coordination bonds. The biisoquinoline structure allows it to act as a bidentate ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biisoquinoline: A simpler biisoquinoline without the methylsulfonyl groups.
5,5’,6,6’,7,7’,8,8’-Octahydro-1,1’-bi-2-naphthol: Another biisoquinoline derivative with different substituents.
3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthalenediol: A similar compound with bromine substituents.
Uniqueness
The presence of methylsulfonyl groups in 3,3’-Biisoquinoline, 5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bis(methylsulfonyl)- imparts unique chemical properties, such as increased solubility and reactivity. These properties make it a valuable compound for specific applications in catalysis and material science.
Propiedades
Número CAS |
287102-80-1 |
|---|---|
Fórmula molecular |
C20H24N2O4S2 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
1-methylsulfonyl-3-(1-methylsulfonyl-5,6,7,8-tetrahydroisoquinolin-3-yl)-5,6,7,8-tetrahydroisoquinoline |
InChI |
InChI=1S/C20H24N2O4S2/c1-27(23,24)19-15-9-5-3-7-13(15)11-17(21-19)18-12-14-8-4-6-10-16(14)20(22-18)28(2,25)26/h11-12H,3-10H2,1-2H3 |
Clave InChI |
CNKBELNNPXLYDZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C2CCCCC2=CC(=N1)C3=NC(=C4CCCCC4=C3)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12567479.png)
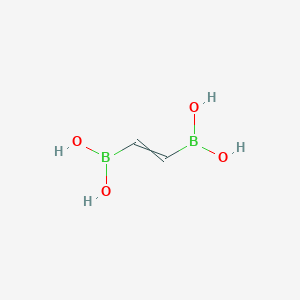
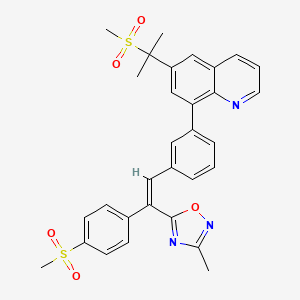
![1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12567499.png)
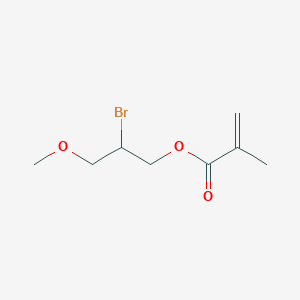
![1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethanone](/img/structure/B12567509.png)

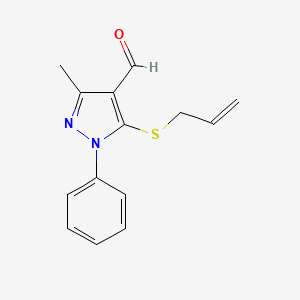
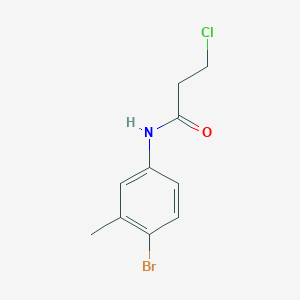

![(E)-Bis[4-(dodecyloxy)phenyl]diazene](/img/structure/B12567546.png)
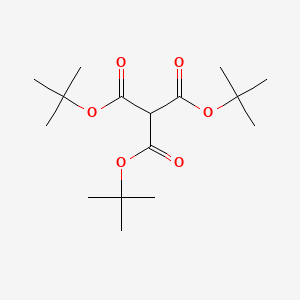
![1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567575.png)
